Binding Affinity Advantage of Pyridostatin Over Structurally Similar Analog RR110
In a direct comparative study using single-molecule mechanical unfolding assays, Pyridostatin demonstrated a binding affinity (Kd) of 490 ± 80 nM for human telomeric G-quadruplex DNA, whereas the closely related analog RR110 exhibited a Kd of 42 ± 3 µM under identical experimental conditions [1]. This represents an approximate 86-fold difference in binding strength. The free-energy change of binding derived from a Hess-like process confirmed this quantitative disparity, establishing Pyridostatin as the substantially higher-affinity ligand within this scaffold family [1].
| Evidence Dimension | Binding affinity (Kd) to human telomeric G-quadruplex DNA |
|---|---|
| Target Compound Data | 490 ± 80 nM |
| Comparator Or Baseline | RR110: 42 ± 3 µM |
| Quantified Difference | Approximately 86-fold higher affinity for Pyridostatin |
| Conditions | Single-molecule force spectroscopy; human telomeric G4 DNA sequence; mechanical unfolding assay |
Why This Matters
This 86-fold affinity advantage directly impacts experimental working concentration requirements and target engagement efficiency, making Pyridostatin hydrochloride the superior choice for studies requiring robust G4 stabilization at lower, more physiologically relevant ligand concentrations.
- [1] Koirala D, Dhakal S, Ashbridge B, et al. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011;3(10):782-787. doi:10.1038/nchem.1126 View Source
